molecular formula C15H19N3O2S2 B3932147 N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]-4-methylbenzenesulfonamide

N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B3932147
M. Wt: 337.5 g/mol
InChI Key: VWJVQVZIPNLJGK-UHFFFAOYSA-N
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Description

“N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]-4-methylbenzenesulfonamide” is a complex organic compound. It contains a pyrimidine ring, which is a key component of many biological molecules, including DNA and RNA .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For example, dialkyl carbonates (DACs) are ambident electrophiles, which under appropriate conditions can undergo B Ac 2- or B Al 2-nucleophilic substitution to give, respectively, alkoxycarbonylation and alkylation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include solubility, density, melting point, and boiling point .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many pyrimidine derivatives are used in pharmaceutical applications due to their diverse biological activities .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

The future directions of research on a compound depend on its potential applications. For example, there is much interest in developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Properties

IUPAC Name

4-methyl-N-(2-methyl-1-pyrimidin-2-ylsulfanylpropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-12-5-7-13(8-6-12)22(19,20)18-15(2,3)11-21-14-16-9-4-10-17-14/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJVQVZIPNLJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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